molecular formula C7H14N2 B3031364 2-Amino-2,4-dimethylpentanenitrile CAS No. 26842-43-3

2-Amino-2,4-dimethylpentanenitrile

Cat. No.: B3031364
CAS No.: 26842-43-3
M. Wt: 126.2 g/mol
InChI Key: PRTTZMKZMXANFG-UHFFFAOYSA-N
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Description

2-Amino-2,4-dimethylpentanenitrile is an organic compound with the molecular formula C7H14N2 It is characterized by the presence of an amino group and a nitrile group attached to a pentane backbone with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,4-dimethylpentanenitrile typically involves the reaction of 2-chloro-4-methyl-6-methoxyphenylacetic acid with thionyl chloride at 80°C, followed by the reaction with 2-amino-2,4-dimethylpentanonitrile in the presence of triethylamine and tetrahydrofuran at 0-20°C for 3 hours . Another method involves reacting this compound with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide at temperatures ranging from -10°C to 30°C .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale, ensuring the optimization of reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2,4-dimethylpentanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2,4-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-2,4-dimethylpentanenitrile
  • 2,2-Dimethylpentanenitrile
  • 2-Amino-2,4-dimethylvaleronitrile

Comparison: 2-Amino-2,4-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2-amino-2,4-dimethylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRTTZMKZMXANFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC(C)CC(C)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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DSSTOX Substance ID

DTXSID7044899
Record name 2-Amino-2,4-dimethylpentanenitrile
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

2-amino-2,4-dimethyl-pentane nitrile appears as a clear red liquid with an ammonia-like odor. Less dense than water and insoluble in water. Toxic by ingestion, inhalation and skin absorption. Produces toxic fumes during combustion., Liquid
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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Record name Pentanenitrile, 2-amino-2,4-dimethyl-
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CAS No.

26842-43-3
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name Pentanenitrile, 2-amino-2,4-dimethyl-
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name 2-amino-2,4-dimethylvaleronitrile
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Record name 2-AMINO-2,4-DIMETHYLPENTANENITRILE
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Synthesis routes and methods

Procedure details

To a 1-liter autoclave were added 7 moles of ammonia and then 3.5 moles of 90%-pure 2-hydroxy-2,4-dimethylpentanonitrile, and the mixture was reacted at 27° C. for 10 hours at a rate of 300 r.p.m. Thus, 2-amino-2,4-dimethylpentanonitrile was synthesized. After reaction, the reaction mixture was taken out of the autoclave, and 44 g of the water phase was separated. The residue was distilled in a wetted wall tower under the following conditions: Temperature of the heating portion 25° C.; pressure 30 mmHg; and residence time in the heating portion 1 minute or less. Low-boiling compounds were thus distilled off and purified 2-amino-2,4-dimethylpentanonitrile was withdrawn from the bottom. The yield of the purified product was 90.0 mole % based on cyanohydrin. This purified product contained 0.5% by weight of ammonia and 0.8% by weight of hydrogen cyanide, and its purity was 90%.
Quantity
7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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